molecular formula C13H22ClN5 B12223294 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12223294
M. Wt: 283.80 g/mol
InChI Key: DJZHNNHXCURKFX-UHFFFAOYSA-N
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Description

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of ethyl and methyl groups at specific positions on the ring. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and purification techniques such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-5-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-11(4)12(8-16-17)14-9-13-10(3)7-15-18(13)6-2;/h7-8,14H,5-6,9H2,1-4H3;1H

InChI Key

DJZHNNHXCURKFX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NCC2=C(C=NN2CC)C)C.Cl

Origin of Product

United States

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